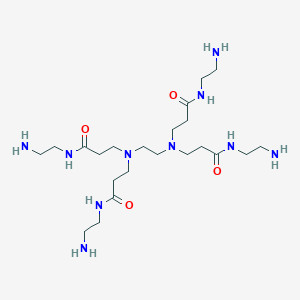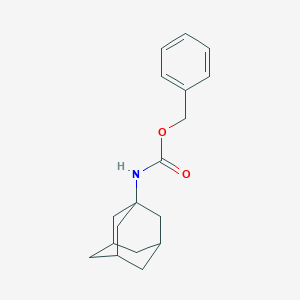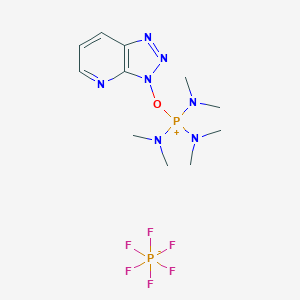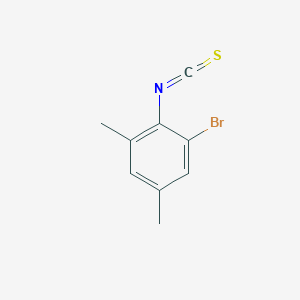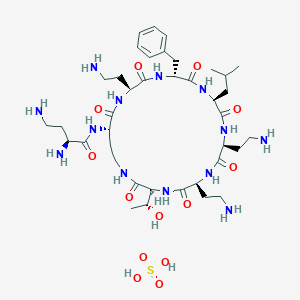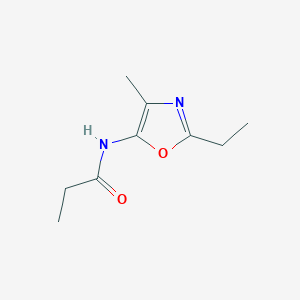
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide, also known as EMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMOP is a derivative of the amino acid proline and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to interact with various proteins, including enzymes and receptors, which may be involved in its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-Ethyl-4-methyloxazol-5-yl)propionamide. One area of interest is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and its potential therapeutic applications in various fields, including oncology and immunology. Finally, more research is needed to determine the potential side effects of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and to develop methods for optimizing its use in lab experiments and potential clinical applications.
Métodos De Síntesis
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide can be synthesized through a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with ethyl chloroformate and sodium methoxide, followed by the addition of 2-amino-4-methyl-5-oxazolecarboxylic acid.
Aplicaciones Científicas De Investigación
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
Número CAS |
132334-45-3 |
|---|---|
Nombre del producto |
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
N-(2-ethyl-4-methyl-1,3-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(12)11-9-6(3)10-8(5-2)13-9/h4-5H2,1-3H3,(H,11,12) |
Clave InChI |
RGSOWOOOBQUHKJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
SMILES canónico |
CCC1=NC(=C(O1)NC(=O)CC)C |
Sinónimos |
Propanamide, N-(2-ethyl-4-methyl-5-oxazolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



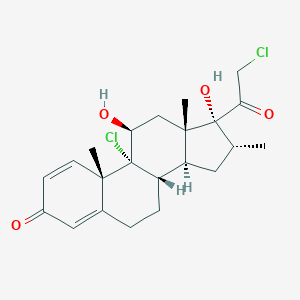
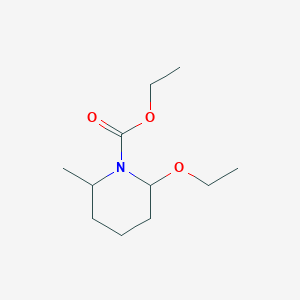
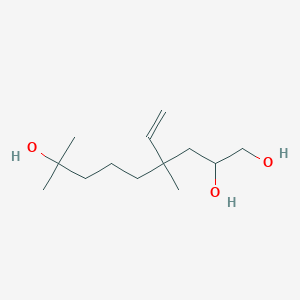
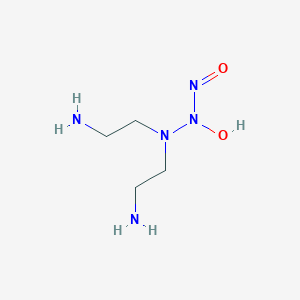
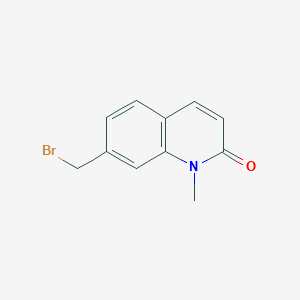
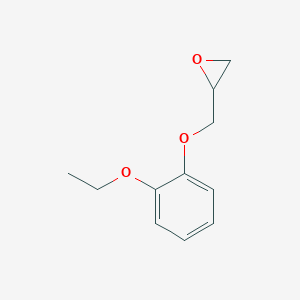
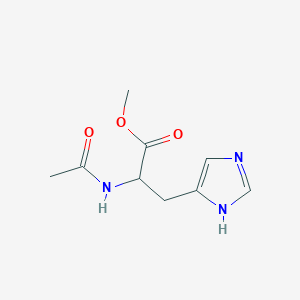
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

